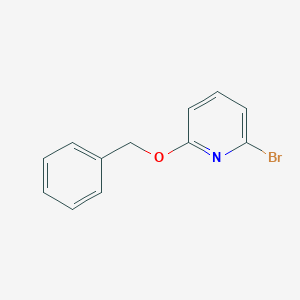

2-(ベンジルオキシ)-6-ブロモピリジン

概要

説明

2-(Benzyloxy)-6-bromopyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyridine ring substituted with a benzyloxy group at the second position and a bromine atom at the sixth position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.

科学的研究の応用

Applications in Organic Synthesis

1. Intermediate for Functionalized Molecules

2-(Benzyloxy)-6-bromopyridine is primarily used as an intermediate in the synthesis of various functionalized molecules. Its ability to undergo diverse chemical reactions facilitates the formation of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. This compound enables chemists to create a wide range of derivatives with enhanced biological activity .

2. Synthesis of Heterocycles

The compound plays a significant role in the synthesis of heterocyclic compounds. For instance, it can be utilized in the preparation of pyridine derivatives that exhibit biological activity against specific targets such as enzymes or receptors. The modification of this compound allows researchers to explore new therapeutic options in drug discovery .

Medicinal Chemistry Applications

1. Drug Development

Research has shown that derivatives of 2-(benzyloxy)-6-bromopyridine can exhibit promising pharmacological properties. Modifications to the compound can enhance its efficacy against various diseases, making it a candidate for further therapeutic exploration. For example, compounds derived from it have been studied for their potential as inhibitors of key enzymes involved in disease pathways .

2. Biological Activity Studies

Several studies have investigated the biological activities of 2-(benzyloxy)-6-bromopyridine derivatives. These studies often focus on their interactions with molecular targets, leading to insights into their mechanisms of action and potential therapeutic uses .

Material Science Applications

1. Development of New Materials

The compound is also explored for its applications in material science, particularly in developing new materials with specific properties. Its unique structural characteristics allow it to be incorporated into various synthetic pathways aimed at producing advanced materials for electronics and other applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Drug Development | Derivatives showed significant inhibition against target enzymes involved in cancer pathways. |

| Study B | Organic Synthesis | Successfully synthesized a range of heterocyclic compounds using 2-(benzyloxy)-6-bromopyridine as a key intermediate. |

| Study C | Material Science | Developed novel materials with enhanced electrical properties through the incorporation of this compound into polymer matrices. |

作用機序

Target of Action

Benzylic compounds are known to be reactive and can participate in various chemical reactions . The bromine atom in the compound can act as a good leaving group, making it a potential candidate for nucleophilic substitution reactions .

Mode of Action

The mode of action of 2-(Benzyloxy)-6-bromopyridine is likely to involve its interaction with other molecules through its reactive sites. The bromine atom can be replaced by a nucleophile in a nucleophilic substitution reaction . The benzyloxy group can also participate in reactions, particularly those involving free radicals .

Biochemical Pathways

It’s worth noting that benzylic compounds can undergo various transformations, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The properties of similar benzylic compounds suggest that they can be readily absorbed and distributed in the body, metabolized (often involving the transformation of the benzylic group), and eventually excreted .

Result of Action

Given its reactive nature, it can potentially react with various biomolecules, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of 2-(Benzyloxy)-6-bromopyridine can be influenced by various environmental factors. These may include the presence of other reactive species, the pH of the environment, temperature, and the presence of catalysts or enzymes that can facilitate its reactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-6-bromopyridine typically involves the bromination of 2-(Benzyloxy)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of 2-(Benzyloxy)-6-bromopyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

化学反応の分析

Types of Reactions: 2-(Benzyloxy)-6-bromopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

Substitution Reactions: Products include 2-(Benzyloxy)-6-aminopyridine, 2-(Benzyloxy)-6-thiopyridine, and 2-(Benzyloxy)-6-alkoxypyridine.

Oxidation Reactions: Products include 2-(Benzyloxy)pyridine-6-carboxaldehyde and 2-(Benzyloxy)pyridine-6-carboxylic acid.

Reduction Reactions: Products include 2-(Benzyloxy)-6-piperidine.

類似化合物との比較

2-(Benzyloxy)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

2-(Benzyloxy)-5-bromopyridine: The bromine atom is at the fifth position, which can lead to different reactivity and selectivity in chemical reactions.

2-(Benzyloxy)-3-bromopyridine: The bromine atom is at the third position, affecting the compound’s electronic properties and reactivity.

Uniqueness: 2-(Benzyloxy)-6-bromopyridine is unique due to the specific positioning of the benzyloxy and bromine substituents, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

生物活性

2-(Benzyloxy)-6-bromopyridine is a heterocyclic organic compound notable for its diverse biological activities and applications in medicinal chemistry. Its structure features a pyridine ring substituted with a benzyloxy group at the second position and a bromine atom at the sixth position. This compound has garnered attention due to its potential as a building block in drug development and its reactivity in various chemical transformations.

Chemical Structure:

- Molecular Formula: CHBrN

- Molecular Weight: Approximately 236.11 g/mol

The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions. The benzyloxy group can also be transformed through oxidation or reduction processes, making it versatile in synthetic applications.

Mechanism of Action:

- Target Interactions: The compound may interact with various biological targets, including enzymes and receptors, through its reactive sites. The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds with potential therapeutic effects.

- Biochemical Pathways: Its reactivity suggests that it could influence multiple biochemical pathways, particularly those involved in cellular signaling and metabolic processes.

Biological Activities

Research indicates that 2-(Benzyloxy)-6-bromopyridine exhibits several biological activities:

- Antimicrobial Properties: Some derivatives of this compound have shown effectiveness against various bacterial strains, suggesting potential use in antibiotic development.

- Enzyme Inhibition: Studies have explored its role as an inhibitor of specific kinases, which are critical in cancer pathways. This positions 2-(Benzyloxy)-6-bromopyridine as a candidate for anti-cancer drug development .

- Synthetic Intermediates: It serves as an important intermediate in the synthesis of biologically active molecules, including benzopyran-annulated pyrano[2,3-c]pyrazoles, which have demonstrated significant biological activity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of 2-(Benzyloxy)-6-bromopyridine against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzyloxy group enhanced antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Kinase Inhibition

Research focused on the inhibitory effects of 2-(Benzyloxy)-6-bromopyridine on specific kinases involved in cancer progression. The compound was found to significantly reduce kinase activity in vitro, leading to decreased cell proliferation in cancer cell lines. This suggests its potential as a therapeutic agent targeting cancer metabolism.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Benzyloxy-5-bromopyridine | Bromine at position 5 | Different reactivity patterns due to bromine's position |

| 3-Benzyloxy-6-bromopyridine | Bromine at position 6 | Potentially different biological activity |

| 5-(Benzyloxy)-2-bromopyridine | Bromine at position 2 | Variation in substitution may influence pharmacokinetics |

Each of these compounds shares structural similarities with 2-(Benzyloxy)-6-bromopyridine but exhibits unique properties that can affect their chemical behavior and biological activity.

特性

IUPAC Name |

2-bromo-6-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMPEMXDSUATEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355811 | |

| Record name | 2-Bromo-6-benzyloxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117068-71-0 | |

| Record name | 2-Bromo-6-benzyloxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(Benzyloxy)-6-bromopyridine in the synthesis of 2,4'-bipyridine?

A: 2-(Benzyloxy)-6-bromopyridine serves as a crucial starting material in the synthesis of 2,4'-bipyridine. [] The synthesis involves a reaction with N-ethoxycarbonylpyridinium chloride, leading to the formation of 6-benzyloxy-2,4'-bipyridine. This intermediate is then further transformed through subsequent steps to yield the final product, 2,4'-bipyridine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。